Epibubbialine

Description

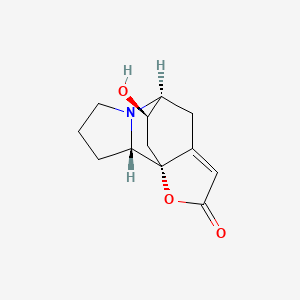

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H15NO3 |

|---|---|

Molecular Weight |

221.25 g/mol |

IUPAC Name |

(1R,2S,7S,14R)-14-hydroxy-12-oxa-6-azatetracyclo[5.5.2.01,9.02,6]tetradec-9-en-11-one |

InChI |

InChI=1S/C12H15NO3/c14-9-6-12-7(5-11(15)16-12)4-8(9)13-3-1-2-10(12)13/h5,8-10,14H,1-4,6H2/t8-,9+,10-,12+/m0/s1 |

InChI Key |

LXHGRIAYJAHNHR-MIZYBKAJSA-N |

Isomeric SMILES |

C1C[C@H]2[C@@]34C[C@H]([C@@H](N2C1)CC3=CC(=O)O4)O |

Canonical SMILES |

C1CC2C34CC(C(N2C1)CC3=CC(=O)O4)O |

Synonyms |

epibubbialine |

Origin of Product |

United States |

Natural Occurrence and Advanced Isolation Methodologies

Botanical Sources and Biogeographical Distribution of Epibubbialine-Producing Flora

The primary sources of this compound identified to date belong to the Phyllanthus genus, a large and diverse group within the Phyllanthaceae family. wikipedia.org

Phyllanthus niruri, a widespread tropical and subtropical herb, is a confirmed botanical source of this compound. nih.govresearchgate.net This annual plant typically grows to a height of 50-70 cm and is characterized by its smooth, light green bark and ascending herbaceous branches. wikipedia.org It is well-documented in traditional medicine systems, which has prompted significant phytochemical investigation. core.ac.uknih.gov

The biogeographical distribution of P. niruri is extensive, reflecting its adaptability as a weed that proliferates in tropical and subtropical climates worldwide. core.ac.uk Originally native to the tropical and subtropical Americas, its range now spans continents. kew.org

Table 1: Biogeographical Distribution of Phyllanthus niruri

| Region | Countries/Areas |

|---|---|

| The Americas | Native to Tropical & Subtropical America, including Argentina, Belize, Bolivia, Brazil, Colombia, Costa Rica, Ecuador, Mexico, Panama, Paraguay, Peru, Uruguay, Venezuela, the Caribbean, and the Southern United States (Texas). kew.orgtheferns.infowarwick.ac.ukfloranorthamerica.org |

| Asia | Widely found in China, India, and Southeast Asia. core.ac.ukwikipedia.org |

| Africa | Present in various tropical regions. wikipedia.org |

This interactive table summarizes the global distribution of Phyllanthus niruri, a key botanical source of this compound.

While P. niruri is a confirmed source, other species within the extensive Phyllanthus genus are also known to produce related alkaloids, making them potential alternative sources of this compound. The genus comprises between 750 and 1200 species, many of which are morphologically similar and contain a wide array of secondary metabolites, including alkaloids, flavonoids, lignans, and tannins. wikipedia.orgnih.gov

Phyllanthus amarus, a plant often confused with P. niruri, has been specifically identified as containing this compound. theferns.infowikipedia.org This species is also found throughout tropical regions in the Americas, Africa, and Asia. wikipedia.org The chemical diversity within the Phyllanthus genus suggests that other species could also be viable sources for this compound. nih.govresearchgate.net

Table 2: Selected Phyllanthus Species with Known Alkaloid Content

| Species | Common Name(s) | Known Alkaloid Presence |

|---|---|---|

| Phyllanthus niruri | Chanca Piedra, Stonebreaker | Yes (including this compound) nih.gov |

| Phyllanthus amarus | Gale of the wind, Carry me seed | Yes (including this compound) wikipedia.org |

| Phyllanthus emblica | Indian Gooseberry, Amla | Yes wikipedia.org |

| Phyllanthus urinaria | Chamber bitter | Yes nih.gov |

| Phyllanthus fraternus | N/A | Yes nih.gov |

This interactive table highlights key Phyllanthus species known to produce alkaloids, indicating their potential as sources for compounds like this compound.

Optimized Extraction Techniques for Alkaloid Enrichment

The efficient extraction of alkaloids, including this compound, from plant material is a critical first step in its isolation. Research into the extraction processes for Phyllanthus species has focused on optimizing solvent selection and extraction methods to maximize the yield of target compounds.

Factorial design studies have been employed to determine the most effective conditions for extracting phytochemicals from P. niruri. emnuvens.com.bropen.ac.uk These studies have shown that the choice of solvent and extraction method significantly impacts the yield of specific compound classes. For instance, the concentration of the ethanol-water mixture used as a solvent is a critical factor. emnuvens.com.bropen.ac.uk While higher concentrations of ethanol (B145695) (e.g., 96%) are efficient for extracting flavonoids, different concentrations may be optimal for alkaloids. emnuvens.com.bropen.ac.uk

Commonly employed extraction techniques for enriching alkaloids from plant matrices include:

Maceration: A simple technique involving soaking the plant material in a solvent for an extended period. emnuvens.com.br

Percolation: A method where the solvent is passed through the powdered plant material to extract the desired compounds. emnuvens.com.br

Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration and improving extraction efficiency. open.ac.ukscielo.br It is often faster and more efficient than traditional methods. scielo.br

Soxhlet Extraction: A continuous extraction method that uses a specialized apparatus to cycle fresh solvent through the plant material. scielo.br

A general procedure for alkaloid extraction involves initial extraction with a suitable solvent, followed by an acid-base partitioning process to separate the alkaloids from other phytochemicals. The extract is acidified to protonate the alkaloids, making them soluble in the aqueous phase. After removing non-alkaloidal components with an organic solvent, the aqueous solution is basified to deprotonate the alkaloids, which can then be extracted into an immiscible organic solvent. scielo.br

Table 3: Comparison of Extraction Methods for Phyllanthus Phytochemicals

| Extraction Method | Principle | Key Advantages | Reference |

|---|---|---|---|

| Maceration | Soaking plant material in a solvent. | Simple, low-cost setup. | emnuvens.com.br |

| Percolation | Continuous flow of solvent through the material. | Can be more efficient than maceration. | emnuvens.com.br |

| Ultrasound-Assisted | Uses sound waves to enhance extraction. | Rapid, high efficiency, less solvent consumption. | open.ac.ukscielo.br |

| Soxhlet | Continuous extraction with fresh solvent. | Thorough extraction. | scielo.br |

This interactive table compares different methods used for extracting bioactive compounds from Phyllanthus species.

Advanced Chromatographic and Separation Strategies for this compound Isolation

Following initial extraction and enrichment, the isolation of pure this compound requires sophisticated separation techniques. Chromatography is the cornerstone of this process, allowing for the separation of complex mixtures based on the differential physical and chemical properties of their components.

For the isolation of alkaloids like this compound, a combination of chromatographic methods is often employed in a multi-step process. The structure of this compound was successfully established using spectroscopic methods in conjunction with X-ray single-crystal diffraction analysis after its isolation. nih.gov

Advanced strategies for separating complex natural products include:

Bioguided Fractionation: This approach uses pharmacological or biological assays to guide the separation process, focusing on the fractions with the highest activity to isolate the responsible compounds. nih.gov

High-Speed Counter-Current Chromatography (HSCCC): A liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, minimizing irreversible adsorption of the sample. It is particularly useful for separating structurally similar compounds like isomers. bohrium.com

Multi-dimensional Chromatography: This powerful strategy combines different chromatographic techniques (e.g., CCC and Gas Chromatography) to achieve a higher degree of separation than is possible with a single method. mdpi.com It is especially effective for resolving co-eluting peaks in complex mixtures. mdpi.com

The final purification steps often involve techniques like High-Performance Liquid Chromatography (HPLC) to achieve a high degree of purity. The identity and structure of the isolated compound are then confirmed using analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography. nih.govnih.gov

Biosynthesis and Biogenetic Pathways

Proposed Biogenetic Routes to Securinega Alkaloids

The biogenesis of Securinega alkaloids is a topic of significant research, with established pathways based on radiolabelling experiments and biogenetic hypotheses. The fundamental building blocks for this diverse family of compounds are the amino acids L-lysine and L-tyrosine. nih.govuzh.ch

Early feeding studies using radioactively labeled precursors confirmed that L-lysine is the progenitor of the piperidine (B6355638) A-ring, while L-tyrosine gives rise to the C and D rings of the foundational alkaloid, securinine (B1681715). nih.gov The general structure of these alkaloids is a compact tetracyclic system, but they can be categorized into four main subclasses based on their core skeletons: securinane, norsecurinane, neosecurinane, and neonorsecurinane. uzh.chsci-hub.box The securinane and norsecurinane types feature an azabicyclo[3.2.1]octane core, whereas the neosecurinane types contain an azabicyclo[2.2.2]octane system. uzh.chuzh.ch

A pivotal hypothesis in their biosynthesis suggests a hierarchical relationship between these structural types. It is proposed that the azabicyclo[3.2.1]octane framework, found in many Securinega alkaloids, may arise from a biosynthetic rearrangement of an azabicyclo[2.2.2]octane intermediate. uzh.ch This proposed transformation is thought to proceed through a reactive aziridinium (B1262131) ion intermediate, which would facilitate the ring contraction from a [2.2.2] to a [3.2.1] system. uzh.ch This suggests that compounds with the azabicyclo[2.2.2]octane core could serve as natural precursors to the rearranged congeners. uzh.ch

Enzymatic Machinery and Key Biosynthetic Intermediates Involved in Epibubbialine Formation

While the precise enzymatic steps leading directly to this compound have not been fully elucidated, research into the broader Securinega alkaloid pathway provides significant insights. The biosynthesis is understood to be a multi-step process involving several key intermediates and enzyme classes.

The foundational precursors, L-lysine and L-tyrosine, undergo a series of transformations to construct the complex alkaloid scaffold. uzh.ch Beyond these initial building blocks, several key intermediates have been proposed to be critical branching points for the diversification of the Securinega framework. An enamine intermediate, for example, has been suggested as a crucial juncture in the biosynthesis of C-2 and C-3 functionalized derivatives. sci-hub.boxnih.gov The formation of this enamine allows for further reactions, leading to a wider array of structurally diverse alkaloids. sci-hub.box

Although no specific enzyme for this compound synthesis has been isolated, studies on related compounds have identified relevant enzyme families. For instance, a berberine (B55584) bridge enzyme (BBE)-like enzyme, named FsBBE, was discovered in Flueggea suffruticosa. sci-hub.box This enzyme was found to catalyze the condensation of allosecurinine (B2590158) with L-ascorbic acid, demonstrating the role of BBE-like enzymes in the late-stage modification and diversification of the Securinega core. sci-hub.box Oxidative transformations are also a major theme in the diversification of these alkaloids. nih.gov

Regulation of this compound Biosynthesis in Planta

The specific regulatory mechanisms controlling the biosynthesis of this compound in plants are not yet well understood. However, general principles of secondary metabolite production in the Phyllanthus genus suggest that its formation is likely a tightly regulated process, influenced by both developmental and environmental cues.

Studies on Phyllanthus amarus have shown that the production of other secondary metabolites, such as lignans, can be enhanced through elicitation and precursor feeding. jetir.org Elicitation involves the application of trace amounts of certain substances to trigger a defense response in the plant, often leading to increased synthesis of secondary metabolites. For example, treatment with low concentrations of silver nitrate (B79036) was shown to increase the yield of bioactive compounds in P. amarus. jetir.org

Furthermore, feeding plant cultures with biosynthetic precursors can also boost the production of target compounds. The addition of precursors like cinnamic acid, ferulic acid, or caffeic acid to P. amarus cultures resulted in an increased accumulation of lignans. jetir.org While these studies focused on lignans, the underlying principles suggest that the biosynthetic pathway for alkaloids like this compound is likely inducible and responsive to the availability of its own specific precursors, such as lysine (B10760008) and tyrosine. This inducibility is a common feature for plant compounds that serve ecological functions, such as defense against herbivores or pathogens.

Chemical Synthesis and Structural Modifications

Total Synthesis of Epibubbialine and its Stereoisomers

The total synthesis of this compound, a neosecurinane-type alkaloid, and its stereoisomers has been a subject of considerable research. mountainscholar.org These efforts are crucial not only for providing access to these structurally complex molecules but also for confirming their absolute configurations. mdpi.comuoi.grnih.gov

The synthesis of the Securinega alkaloid core has evolved significantly over the years. researchgate.net Early approaches often involved lengthy and linear sequences. However, the demand for more efficient and elegant solutions has driven the development of convergent and cascade-driven strategies. columbia.edu

A variety of synthetic approaches have been employed to construct the characteristic azabicyclo[2.2.2]octane core of neosecurinane-type alkaloids like this compound. uzh.ch Key strategies that have emerged include:

Cycloaddition Reactions: Intramolecular Diels-Alder and Pauson-Khand reactions have proven to be powerful tools for the rapid assembly of the polycyclic core. uzh.ch

Ring-Closing Metathesis: This robust reaction has been instrumental in forming key ring systems within the Securinega framework. researchgate.net

Mannich and Michael Reactions: Bio-inspired vinylogous Mannich reactions and intramolecular 1,6-additions have been successfully utilized to construct the core structure. uzh.chuzh.ch A bio-inspired vinylogous Mannich reaction enabled the synthesis of allosecurinine (B2590158), and this approach was further developed through an intramolecular 1,6-addition to yield bubbialidine. researchgate.net

N-Heterocyclic Carbene (NHC) Catalysis: Novel strategies involving NHC-catalyzed cascade reactions have been developed to access the core architecture. columbia.edu

These evolving strategies highlight a trend towards greater efficiency and elegance in the synthesis of this complex family of natural products.

Controlling the stereochemistry of the multiple chiral centers in this compound is a critical challenge. Asymmetric synthesis is essential for producing enantiomerically pure material, which is crucial for biological studies. rsc.org Key methodologies employed to achieve this include:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to introduce stereocenters.

Auxiliary-Controlled Reactions: Employing chiral auxiliaries to direct the stereochemical outcome of key bond-forming reactions.

Asymmetric Catalysis: The use of chiral catalysts to induce enantioselectivity in reactions such as hydrogenations, epoxidations, and carbon-carbon bond formations. johnwoodgroup.com

Substrate-Controlled Diastereoselective Reactions: Exploiting the inherent stereochemistry of advanced intermediates to control the formation of new stereocenters.

The successful application of these methods has enabled the stereocontrolled synthesis of this compound and its isomers, allowing for the unambiguous determination of their absolute configurations. mdpi.comuoi.grnih.govrsc.org

Semi-Synthesis and Derivatization of this compound Analogs

Semi-synthesis, which involves the chemical modification of a natural product scaffold, is a powerful tool for exploring structure-function relationships and generating novel bioactive compounds. dokumen.pub

The generation of analog libraries of this compound is guided by several key principles. pipebio.com A rational design approach often involves considering the known structure of the natural product and its interactions with biological targets. pipebio.com Computational methods can be employed to predict the effects of structural modifications on the compound's properties. mlsb.iobiorxiv.org

Key considerations in designing these libraries include:

Introducing Diversity: Modifications are strategically made at various positions of the this compound scaffold to create a diverse set of analogs. mlsb.io This can involve altering substituent groups, modifying ring sizes, or introducing new functional groups.

Maintaining the Core Scaffold: While introducing diversity, the fundamental tetracyclic core of the Securinega alkaloids is often preserved to retain the essential structural features required for biological activity.

Improving Physicochemical Properties: Analogs may be designed to have improved properties such as solubility, stability, and bioavailability. pipebio.com

The goal is to create a library of compounds that systematically explores the chemical space around the parent natural product.

By synthesizing and evaluating a library of this compound analogs, researchers can gain valuable insights into the structure-function relationships of this class of compounds. frontiersin.org This process involves systematically altering different parts of the molecule and observing the impact on its biological activity.

For instance, modifications to the butenolide ring, the piperidine (B6355638) ring, or the substituents on the aromatic ring can reveal which parts of the molecule are critical for its biological effects. This information is invaluable for the design of more potent and selective therapeutic agents.

Development of Novel Synthetic Methodologies Inspired by this compound Architecture

The complex and unique architecture of this compound and other Securinega alkaloids has served as a source of inspiration for the development of new synthetic methods. researchgate.netdntb.gov.ua The challenges posed by the synthesis of these molecules have spurred chemists to devise innovative solutions that have broader applications in organic synthesis.

Cascade Reactions and Green Chemistry Approaches

The synthesis of the azabicyclo[2.2.2]octane core of this compound and its relatives is a significant challenge that has been addressed through innovative cascade reactions. These reactions, where multiple bond-forming events occur in a single operation, offer a streamlined and atom-economical approach, which are key principles of green chemistry. Current time information in Bangalore, IN.illinois.edu

A pivotal strategy in this area is a bio-inspired vinylogous Mannich reaction followed by an intramolecular aza-Michael addition. researchgate.netuzh.ch This sequence constructs the core structure in a highly convergent manner. The synthesis of bubbialidine, a diastereomer of this compound, serves as a prime example of this methodology. uzh.chrsc.org The key cascade begins with the reaction of a silyloxyfuran, derived from a suitable chiral precursor like (+)-aquilegiolide, with an in-situ generated iminium ion from a pyrrolidine (B122466) derivative. rsc.org This is followed by an intramolecular aza-Michael addition to forge the tetracyclic skeleton. rsc.orgresearcher.life

This bio-inspired approach suggests that compounds with the azabicyclo[2.2.2]octane framework, such as bubbialidine and by extension this compound, may be biosynthetic precursors to the more common Securinega alkaloids possessing an azabicyclo[3.2.1]octane core, through a subsequent rearrangement. uzh.chuzh.chsemanticscholar.org

The principles of green chemistry are also advanced by the use of enzymatic reactions in the early stages of the synthesis to establish key stereocenters, reducing the need for chiral auxiliaries or resolving agents. rsc.org For instance, enzymatic kinetic resolution has been employed to produce enantiomerically enriched alcohols that serve as foundational building blocks. rsc.org

A key transformation in the synthesis of bubbialidine is the intramolecular aza-Michael addition. The conditions for this reaction are critical for its success, as shown in the table below.

| Reactant | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Tetracyclic Precursor | K₂HPO₄, DMF, 75 °C | Bubbialidine | 90% | researchgate.net |

This step efficiently closes the B-ring, completing the core structure of the alkaloid in a high-yielding fashion.

Catalytic Strategies for Complex Securinega Alkaloid Formation

Catalytic strategies are paramount in achieving the enantioselective synthesis of complex Securinega alkaloids, including those with the azabicyclo[2.2.2]octane framework like this compound. While a specific catalytic enantioselective synthesis of this compound has not been detailed, the strategies developed for related alkaloids are directly applicable.

The synthesis of the butenolide D-ring, a common feature in all Securinega alkaloids, often employs catalytic methods. For example, the preparation of silyl-protected aquilegiolide, a key precursor, involves several steps where catalysis plays a role. rsc.org

Furthermore, palladium-catalyzed reactions have been instrumental in the synthesis of various alkaloids. nih.gov For instance, a palladium-catalyzed aminoarylation has been used to modify olefins sequentially in the synthesis of related complex natural products. nih.gov While not directly applied to this compound in the reviewed literature, such catalytic C-N bond-forming reactions represent a powerful tool for the late-stage functionalization of the alkaloid scaffold.

The enantioselective synthesis of virosaine A and bubbialidine, which share structural similarities with this compound, highlights the use of key catalytic and stereocontrolled reactions. rsc.org An enzymatic kinetic resolution was crucial for establishing the initial chirality of the synthetic precursors. rsc.org

The table below outlines a key step in the enantioselective synthesis of a precursor to bubbialidine.

| Substrate | Enzyme/Reagents | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Racemic Acetate | Lipase AK (Amano), pH 8 phosphate (B84403) buffer, 55 °C | Enantiomerically Enriched Alcohol | 94.6% | researchgate.net |

This biocatalytic approach provides an efficient and environmentally benign method for accessing enantiopure starting materials, which is a cornerstone of modern asymmetric synthesis. The development of such catalytic strategies is crucial for the future synthesis of this compound and other structurally complex Securinega alkaloids, enabling not only their preparation for biological studies but also the synthesis of analogues for structure-activity relationship investigations.

Molecular Architecture and Stereochemical Considerations

Epibubbialine's Structural Features as a Securinega-Type Alkaloid

This compound is a member of the Securinega family of alkaloids, a class of natural products known for their complex and compact molecular structures. researchgate.netresearchgate.net These alkaloids are characterized by a distinctive tetracyclic framework. researchgate.net The structure of this compound was definitively established through spectroscopic methods and, most notably, by X-ray single-crystal diffraction analysis. researchgate.netresearchgate.nettandfonline.com

Stereochemistry and Conformational Preferences

The three-dimensional arrangement of atoms in this compound has been precisely detailed through X-ray crystal structure analysis. tandfonline.com This technique provided unambiguous proof of its stereochemistry and revealed the preferred conformations of its constituent rings in the solid state. researchgate.nettandfonline.com

The analysis identified two five-membered heterocyclic rings with distinct conformations tandfonline.com:

One five-membered heterocycle, composed of atoms C(9), C(10), C(11), C(12), and N(3), adopts a half-chair conformation. tandfonline.com

The other five-membered ring, containing C(1), C(2), C(3), C(4), and O(1), is nearly planar. tandfonline.com The torsion angles within this ring are minimal, with values of 1.80(17)° for C(4)–O(1)–C(1)–C(2), 0.01(19)° for O(1)–C(1)–C(2)–C(3), and 1.73(18)° for C(1)–C(2)–C(3)–C(4), confirming its planarity. tandfonline.com

The crystal structure also shows that in the solid state, the hydroxyl group is oriented away from the nitrogen atom's non-bonding electron pair, precluding the formation of an intramolecular hydrogen bond. tandfonline.com Instead, intermolecular hydrogen bonds link the molecular units into a three-dimensional network within the crystal lattice. tandfonline.com

Theoretical Studies on Molecular Conformation and Dynamics

While extensive theoretical studies focusing exclusively on the conformational dynamics of this compound are not widely reported, its well-defined crystal structure provides a solid foundation for computational analysis. tandfonline.com The experimental data from X-ray crystallography serves as the primary reference for theoretical models. researchgate.nettandfonline.com

Computational chemistry, particularly methods like molecular docking, has been applied to phytocompounds from the Phyllanthus species, which include this compound. researchgate.netresearchgate.net These in silico studies investigate the binding affinity and interaction of ligands like this compound with biological targets, such as proteins and enzymes. researchgate.netresearchgate.net Such analyses inherently rely on an accurate three-dimensional model of the molecule's conformation. The stability of ligand-protein complexes, often further explored through molecular dynamics (MD) simulations, provides insight into the dynamic behavior of the compound upon binding. researchgate.netdiscoveryjournals.org For instance, molecular docking studies have been performed with this compound against targets like the Hepatitis C virus (HCV) NSB5 polymerase. researchgate.net These computational approaches are crucial for predicting the interactions and potential biological activity of natural products, leveraging the detailed structural knowledge obtained from experimental methods. researchgate.netdiscoveryjournals.org

Mechanisms of Action at Molecular and Cellular Levels

Target Identification and Validation in In Vitro and Cellular Models

Direct experimental validation of Epibubbialine's specific molecular targets in vitro is not extensively documented in current literature. However, computational studies have begun to identify potential targets. An in silico docking analysis screened several phytochemicals from Phyllanthus amarus for their potential to inhibit the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). In this study, this compound demonstrated a dock score of -6.30 kcal/mol, suggesting a potential binding affinity for this viral enzyme. nih.gov

Another molecular docking study explored the potential of various phytoconstituents from Phyllanthus species, including this compound, to modulate chronic pain by interacting with key inflammatory mediators. semanticscholar.org This in silico analysis assessed interactions with targets such as cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-alpha), and interleukin-1 beta (IL-1β), suggesting that this compound may have the ability to bind to multiple targets involved in inflammatory hyperalgesia. semanticscholar.org These computational findings await confirmation through in vitro and cellular validation studies.

Modulation of Cellular Signaling Pathways and Regulatory Networks

Direct evidence detailing the modulation of specific cellular signaling pathways by isolated this compound is scarce. The majority of research has been conducted on extracts of Phyllanthus species, which contain a complex mixture of bioactive compounds, including this compound. researchgate.net These extracts have been shown to influence major signaling pathways such as the nuclear factor-kappa B (NF-κB), mitogen-activated protein kinase (MAPK), and phosphoinositide 3-kinase (PI3K)/Akt pathways. nih.govchemijournal.com For example, extracts from Phyllanthus amarus have demonstrated anti-inflammatory potential through the inhibition of iNOS, COX-2, and cytokines via the NF-κB pathway. chemijournal.com As a constituent of these extracts, it is plausible that this compound contributes to these activities, though its specific role and mechanism need to be elucidated through further research on the pure compound.

Impact on Cellular Processes and Homeostasis

Studies on various extracts from the Phyllanthus genus have consistently shown effects on cell proliferation and apoptosis, particularly in cancer cell lines. mdpi.comfrontiersin.org Extracts from P. emblica and P. niruri have been reported to reduce cancer cell sustainability and induce apoptosis. mdpi.comfrontiersin.org A lignan-enriched fraction of Phyllanthus amarus was found to promote apoptotic cell death in human cervical cancer cells. upm.edu.my While this compound is identified as one of the alkaloids present in these medically active plants, studies that isolate this compound to specifically quantify its independent effects on cell proliferation and apoptosis are not yet prominent in the available literature. nih.govnih.gov

The influence of this compound on subcellular organelles has been indirectly suggested through studies on plant extracts. Research on aqueous preparations of Phyllanthus urinaria, a plant known to contain this compound, indicated that the extract's ability to reduce tumorigenesis in human osteosarcoma models in vivo might be linked to mitochondrial dysfunction, which in turn leads to apoptosis and anti-angiogenesis. mdpi.com This suggests a potential area of investigation for this compound's specific impact on mitochondrial function, although direct evidence is currently lacking.

Investigation of Immunomodulatory Effects (in vitro, cellular models)

The Phyllanthus genus is well-documented for its immunomodulatory properties. mdpi.comnih.gov Extracts and bioactive constituents from these plants are known to modulate the immune system through various mechanisms. researchgate.net However, most studies have utilized crude extracts, making it difficult to attribute the observed effects to a single compound. researchgate.net this compound is listed among the major bioactive alkaloids in species like P. amarus, which exhibit these immunomodulatory effects. researchgate.netnih.gov The potential of isolated this compound as an immunomodulator remains an area for future research to move beyond the effects of the whole extract and define the specific contributions of its individual chemical constituents.

Elucidation of Antiplasmodial Mechanisms (in vitro, parasite models)

One of the most clearly defined activities of this compound is its antiplasmodial effect. Research has demonstrated that alkaloids isolated from Phyllanthus fraternus, including this compound, are active against Plasmodium falciparum, the parasite responsible for malaria. mdpi.com The antiplasmodial activity has been evaluated against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of the parasite. mdpi.comacs.orgresearchgate.net

Specific data from one study quantified the inhibitory concentrations, as shown in the table below. researchgate.net Among the securinega alkaloids tested, (+)-allonorsecurinine and ent-norsecurinine showed the strongest activity, while this compound also demonstrated notable effects against both parasitic strains. acs.orgresearchgate.net The precise mechanism behind this antiplasmodial action is still under investigation.

Table 1: In Vitro Antiplasmodial Activity of this compound

| Parasite Strain | IC₅₀ (µM) |

|---|---|

| Plasmodium falciparum (W2, chloroquine-resistant) | 27.23 ± 2.94 |

| Plasmodium falciparum (3D7, chloroquine-sensitive) | 23.67 ± 1.80 |

Data sourced from Hassan Y & Dangani AH, 2019. researchgate.net

Table of Compounds Mentioned

| Compound Name |

|---|

| (+)-allonorsecurinine |

| 4-hydroxysecurinine |

| 4-methoxy-nor-securinine |

| 4-methoxy dihydrosecurinine |

| 4-methoxytetrahydrosecurinine |

| allo-securine |

| Amariin |

| Amarulone |

| Andrographolide |

| Apigenin |

| Asiaticoside |

| Astragalin |

| Baicalein |

| Berberine (B55584) |

| Beta-sitosterol |

| Boswellic acid |

| Bubbialine |

| Chloroquine |

| Corilagin |

| Curcumin |

| Dihydrosecurinine |

| Ellagic acid |

| Ent-norsecurinine |

| This compound |

| Epicatechin |

| Ethyl brevifolincarboxylate |

| Furosin |

| Gallic acid |

| Geraniin |

| Hinokinin |

| Hypophyllanthin |

| Isobubbialine |

| Isolintetralin |

| Kaempferol |

| Lupeol (B1675499) |

| Midazolam |

| Niranthin |

| Nirtetralin |

| Nirurine |

| Nor-securinine |

| Phyllanthin |

| Phyllanthusiin D |

| Phyltetralin |

| Pinostrobin |

| Quercetin |

| Quercetin-3-O-glucopyranoside |

| Resveratrol |

| Rutin |

| Securinine (B1681715) |

| Securinol |

Neurobiological Mechanisms in In Vitro and Non-Human Models

The elucidation of the precise neurobiological mechanisms of this compound, a securinega-type alkaloid found in various Phyllanthus species, is an ongoing area of scientific investigation. windows.netnih.govnih.gov Current understanding is largely informed by computational modeling, with specific in vitro functional assays and non-human preclinical data for its direct neurobiological effects remaining limited. researchgate.netresearchgate.net

Ligand-Receptor Interactions and Functional Assays

Direct experimental data from ligand-receptor binding assays detailing the interaction of isolated this compound with specific neurological receptors is not extensively documented in current literature. merckmillipore.comnih.govwikipedia.orggiffordbioscience.comnih.gov However, in silico molecular docking studies have provided preliminary insights into its binding potential with various protein targets. These computational methods estimate the binding affinity between a ligand, such as this compound, and a protein receptor, which can suggest potential biological activity. nih.gov

One such study investigated the potential of phytochemicals from Phyllanthus amarus to inhibit proteins of the SARS-CoV-2 virus. researchgate.net In this in silico analysis, this compound was docked against several viral proteins, demonstrating varying degrees of binding affinity. researchgate.net For instance, its calculated binding affinity (dock score) for the RNA-dependent RNA polymerase (RdRp) was -6.30 kcal/mol, while its affinity for the main protease (3CLpro) was -7.50 kcal/mol. researchgate.netnih.gov A lower binding energy score suggests a more stable and potentially stronger interaction between the ligand and the receptor. nih.gov

While not directly related to neurobiology, some functional assay data exists for this compound's activity against other biological targets. For example, its antiplasmodial activity was evaluated in vitro against chloroquine-resistant (W2) and chloroquine-sensitive (3D7) strains of Plasmodium falciparum, the parasite responsible for malaria. acs.org Further research is needed to translate these in silico predictions and non-neurobiological functional data into a definitive understanding of its interactions within a neurological context.

Table 1: In Silico Docking Affinity of this compound with Viral Protein Targets

| Protein Target | Associated Organism/Disease | Binding Affinity (Dock Score in kcal/mol) | Reference |

|---|---|---|---|

| Spike (S) Protein (Closed State) | SARS-CoV-2 | -6.80 | researchgate.net |

| Spike (S) Protein (Open State) | SARS-CoV-2 | -7.30 | researchgate.net |

| Main Protease (3CLpro) | SARS-CoV-2 | -7.50 | researchgate.net |

| Papain-like Protease (PLpro) | SARS-CoV-2 | -6.70 | researchgate.net |

| RNA-dependent RNA polymerase (RdRp) | SARS-CoV-2 | -6.30 | researchgate.netnih.gov |

Engagement with Inflammatory Mediators in Pain Pathways (non-human preclinical)

The direct engagement of isolated this compound with inflammatory mediators in preclinical pain models has not been specifically reported. nih.gov However, research into the extracts of Phyllanthus species, which contain this compound, provides indirect evidence for a potential role in modulating inflammatory pathways relevant to pain. windows.netnih.gov Inflammatory mediators are known to be critically involved in the generation and persistence of pain by sensitizing nociceptive neurons. researchgate.netsemanticscholar.org

In silico studies have explored the interaction of a wide range of phytochemicals from the Phyllanthus genus with key targets in inflammatory pain pathways. researchgate.netsemanticscholar.org These targets include enzymes like cyclooxygenase-2 (COX-2) and prostaglandin (B15479496) E synthase (PGE synthase), as well as cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). researchgate.netsemanticscholar.org While these studies suggest that various compounds within Phyllanthus extracts, such as lupeol and phyllanthin, have the potential to bind to these inflammatory targets, the specific contribution and binding affinities for this compound in this context were not detailed. researchgate.netsemanticscholar.org

Extracts from Phyllanthus amarus have demonstrated anti-inflammatory properties in preclinical studies, which are attributed to the collective action of its constituent compounds. nih.govmdpi.comresearchgate.netcrimsonpublishers.com The traditional use of Phyllanthus species for ailments including joint pains and inflammatory conditions further suggests the presence of bioactive constituents that interact with pain and inflammation pathways. nih.gov However, non-human preclinical studies are required to isolate the specific effects of this compound and determine its direct engagement and mechanism of action on inflammatory mediators within pain signaling cascades. frontiersin.org

Structure Activity Relationships Sar and Computational Studies

Systematic SAR Studies of Epibubbialine and its Analogs

Systematic Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to identify the key chemical moieties of a lead compound that are responsible for its biological activity. While extensive SAR studies dedicated solely to this compound are limited, preliminary investigations have been conducted within the context of its chemical class, the Securinega alkaloids.

A notable study investigating the antiplasmodial activity of compounds isolated from the plant Phyllanthus fraternus provides initial SAR insights. researchgate.net In this research, this compound was isolated alongside several analogs, including (+)-allonorsecurinine, ent-norsecurinine, nirurine, and bubbialine. researchgate.net The evaluation of their activity against Plasmodium falciparum, the parasite responsible for malaria, allowed for preliminary comparisons. The study noted that within this series of alkaloids, the aminoimidazole ring and the degree of oxidation appear to be important for their antiplasmodial effects. researchgate.net

The activity of these related compounds provides a basis for inferring which parts of the this compound structure are most critical for its function.

Table 1: Antiplasmodial Activity of this compound and Related Securinega Alkaloids from P. fraternus Data sourced from researchgate.net

| Compound | Activity vs. P. falciparum (W2, Chloroquine-resistant) IC₅₀ (µM) | Activity vs. P. falciparum (3D7, Chloroquine-sensitive) IC₅₀ (µM) |

| (+)-allonorsecurinine | 1.8 | 3.5 |

| ent-norsecurinine | 1.5 | 3.5 |

| Nirurine | 4.8 | 12.3 |

| Bubbialine | >50 | >50 |

| This compound | >50 | >50 |

| Phyllanthin (Lignan control) | 12.2 | 16.1 |

As shown in the table, this compound and its isomer Bubbialine were inactive, whereas analogs like ent-norsecurinine and (+)-allonorsecurinine showed notable activity. This stark difference suggests that the specific stereochemistry and structural features of the D-ring in the tetracyclic core of these alkaloids are critical determinants of antiplasmodial efficacy. Further derivatization and semi-synthesis efforts focusing on modifying this core structure could lead to analogs with enhanced pharmacological properties. dokumen.pub

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical relationships between the chemical structure of a compound and its biological activity. cefic-lri.org These models allow for the prediction of activity for new, untested compounds, thereby prioritizing synthetic and screening efforts. rguha.net The process involves calculating molecular descriptors that encode structural, physical, and chemical properties of a set of compounds with known activities. cefic-lri.org

While QSAR is a powerful tool in drug discovery, specific QSAR models focused exclusively on this compound and its direct analogs are not prominently featured in the reviewed scientific literature. However, QSAR studies have been successfully applied to other classes of phytochemicals, including those from the Phyllanthus genus, to understand their activity against various targets. researchgate.net

A theoretical QSAR study on this compound and its analogs could be developed. The main objective would be to build a statistically valid model for predicting the biological activity (e.g., antiplasmodial or antiviral activity) of this class of alkaloids. cefic-lri.org Such a study would involve:

Dataset Assembly: Compiling a dataset of Securinega alkaloids, including this compound, with experimentally determined biological activities against a specific target.

Descriptor Calculation: Using software to calculate a wide range of molecular descriptors for each compound, such as constitutional, topological, geometric, and electronic descriptors.

Model Development: Employing statistical methods like multiple linear regression or machine learning algorithms to build a model that correlates a subset of these descriptors with the observed activity.

Validation: Rigorously validating the model's predictive power using internal and external validation techniques to ensure its robustness and reliability. cefic-lri.org

The resulting QSAR model could highlight the key molecular properties (e.g., specific partial charges, molecular shape, or hydrophobicity) that are positively or negatively correlated with activity, offering a quantitative framework for the SAR insights and guiding the design of more potent analogs.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. derpharmachemica.com It is instrumental in structure-based drug design for elucidating ligand-target interactions and estimating binding affinity. nih.gov this compound has been included in several in silico docking studies to explore its potential inhibitory activity against various viral protein targets.

One such study investigated phytochemicals from Phyllanthus amarus as potential inhibitors of SARS-CoV-2 proteins. nih.gov In this analysis, this compound was docked against the RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication. The study reported a docking score of -6.30 kcal/mol, which passes the minimum threshold (<-6.0 kcal/mol) often considered for a compound to be a potential drug candidate. nih.govresearchgate.net

In another virtual screening study, this compound was docked against the VP35 protein of the Marburg virus, another critical component of the viral replication machinery. journalagent.com Here, it exhibited a binding energy of -5.3 kcal/mol. journalagent.comresearchgate.net Although this was not the highest score among the compounds tested, its inclusion in the screening highlights its consideration as a potential antiviral agent. journalagent.com

Table 2: Molecular Docking Studies Involving this compound

| Target Protein | Organism/Virus | Docking Score / Binding Energy (kcal/mol) | Reference |

| RNA-dependent RNA polymerase (RdRp) | SARS-CoV-2 | -6.30 | nih.govresearchgate.net |

| VP35 RNA binding domain | Marburg Virus | -5.3 | journalagent.comresearchgate.net |

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-protein complex and observe its behavior over time in a simulated physiological environment. ebsco.comnih.gov MD simulations provide a detailed picture of molecular motions and interactions, helping to refine the docking poses and assess the stability of key interactions, such as hydrogen bonds or hydrophobic contacts. plos.org For instance, in the Marburg virus study, while this compound itself was not advanced to MD simulations, other top-scoring phytochemicals were, demonstrating a standard workflow where docking is used for initial screening and MD is used for validating the most promising candidates. journalagent.comresearchgate.net The application of MD simulations to an this compound-target complex would involve placing the docked structure in a solvated, neutralized system and simulating the movements of all atoms over a period of nanoseconds to confirm whether the binding mode is stable. peerj.com

Pharmacophore Development and Computational Drug Design (Theoretical)

Pharmacophore modeling is another cornerstone of computer-aided drug design (CADD). jpionline.orgresearchgate.net A pharmacophore represents the essential three-dimensional arrangement of molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to exert a specific biological activity. fiveable.me This model can then be used as a 3D query to rapidly screen large virtual databases for novel compounds that match the pharmacophore and are therefore likely to be active. nih.gov

Currently, there are no specific pharmacophore models reported in the literature that have been developed based on this compound as a template. However, a theoretical approach to developing such a model can be outlined. A ligand-based pharmacophore model could be generated using the 3D structures of a set of active Securinega alkaloids (such as ent-norsecurinine and (+)-allonorsecurinine from the antiplasmodial study). researchgate.netjapsonline.com

The theoretical workflow for this computational drug design approach would be:

Conformational Analysis: Generate a diverse set of low-energy 3D conformations for each active analog.

Molecular Alignment & Feature Identification: Superimpose the conformations of the active molecules to identify the common chemical features and their spatial relationships. fiveable.me

Pharmacophore Hypothesis Generation: Create one or more pharmacophore models that encapsulate these key features. The best model would be selected based on its ability to correctly identify active molecules and exclude inactive ones (like this compound, in the case of antiplasmodial activity). medsci.org

Virtual Screening: Use the validated pharmacophore model as a filter to search through large compound libraries (e.g., ZINC database) for molecules that fit the required 3D arrangement of features. nih.gov

Docking and Refinement: The hits from the virtual screen would then be subjected to molecular docking and other filters to prioritize a smaller number of promising candidates for synthesis and biological testing. nih.gov

This in silico strategy streamlines the drug discovery process, enabling the efficient identification of novel and structurally diverse lead compounds based on the known chemical architecture of an active natural product. nih.gov

Preclinical Pharmacokinetics and Pharmacodynamics Non Human Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles in Non-Human Systems

Specific experimental ADME data for Epibubbialine is not extensively available in the public domain. However, insights can be drawn from computational in silico predictions for related phytochemicals from Phyllanthus amarus and from studies on structurally similar securinega alkaloids.

A computational study on various phytochemicals from Phyllanthus amarus analyzed their potential ADME properties. journalagent.com For isobubbialine, an isomer of this compound, the predicted data provides a preliminary understanding of its likely pharmacokinetic profile. These predictions, while not direct experimental evidence for this compound, offer valuable initial guidance.

Table 1: In Silico ADME Predictions for Isobubbialine

| Property | Predicted Value | Implication |

|---|---|---|

| Molecular Weight (MW) | 217.25 g/mol | Favorable for oral absorption |

| Hydrogen Bond Donors | 0 | Good membrane permeability |

| Hydrogen Bond Acceptors | 3 | Good membrane permeability |

| LogP (Octanol/Water Partition Coefficient) | 1.5 | Indicates moderate lipophilicity |

| Gastrointestinal (GI) Absorption | High | Suggests good oral bioavailability |

| Lipinski's Rule of Five Violations | 0 | Indicates drug-likeness |

Data derived from in silico predictions for isobubbialine, an isomer of this compound. journalagent.com

These computational predictions suggest that this compound likely possesses favorable characteristics for oral absorption and distribution. Its relatively low molecular weight and moderate lipophilicity are consistent with good membrane permeability.

Identification of Major Metabolites and Metabolizing Enzymes

Direct metabolic studies on this compound are scarce. However, research on the metabolism of (-)-securinine, the most studied securinega alkaloid, in rats provides a relevant model for predicting the metabolic fate of this compound. researchgate.net The primary metabolic transformations of securinine (B1681715) involve oxidation.

Studies using rat liver microsomes have identified several major metabolites of securinine. researchgate.net These findings suggest that this compound may undergo similar metabolic conversions.

Key Metabolic Pathways for Securinine (and likely for this compound):

Hydroxylation: The introduction of hydroxyl (-OH) groups is a major metabolic route. For securinine, metabolites such as 6-hydroxyl securinine, 5β-hydroxyl securinine, and 5α-hydroxyl securinine have been identified. researchgate.net

Carbonylation: The formation of a carbonyl (C=O) group, such as in 6-carbonyl securinine, has also been observed. researchgate.net

Conjugation: It is suggested that metabolites, such as 6-hydroxyl securinine, are excreted in a conjugated form, likely with glucuronic acid or sulfate, to increase water solubility and facilitate elimination. researchgate.net

The enzymes responsible for these transformations are likely cytochrome P450 (CYP) monooxygenases, which are the primary enzymes involved in phase I metabolism of many xenobiotics.

Table 2: Potential Major Metabolites of this compound (Based on Securinine Metabolism)

| Parent Compound | Potential Metabolite | Metabolic Reaction |

|---|---|---|

| This compound | Hydroxylated this compound | Oxidation (Hydroxylation) |

| This compound | Carbonylated this compound | Oxidation (Dehydrogenation) |

| Hydroxylated this compound | This compound-Glucuronide/Sulfate | Conjugation |

This table is predictive and based on metabolic data for the related alkaloid, securinine. researchgate.net

Pharmacodynamic Markers and Endpoints in Preclinical Animal Models

The pharmacodynamic effects of securinega alkaloids have been investigated in various preclinical models, primarily focusing on securinine. These studies provide a basis for identifying potential pharmacodynamic markers and endpoints for this compound.

Central Nervous System (CNS) Activity: Securinine is a known GABAA receptor antagonist, which leads to stimulant effects on the CNS. ncats.io In animal models, this can be measured by assessing changes in motor activity, seizure thresholds, and other behavioral parameters. ncats.io

Anticancer Activity: Several securinega alkaloids have demonstrated anticancer properties. nih.gov A proposed mechanism is the inhibition of microtubule assembly, which is crucial for cell division. nih.govmdpi.com Preclinical endpoints for this activity would include tumor growth inhibition in xenograft models and biomarkers of apoptosis (e.g., caspase activation) and cell cycle arrest in tumor tissues. ncats.io The JAK/STAT and PI3K/Akt/mTOR signaling pathways have also been identified as targets. nih.gov

Immunomodulatory Effects: Securinine has been shown to enhance monocyte antibacterial activity, an effect linked to the activation of p38 MAPK. plos.org Pharmacodynamic markers could include the measurement of cytokine levels (e.g., IL-8) and the phosphorylation status of key signaling proteins like p38 MAPK in immune cells. plos.org

Table 3: Potential Preclinical Pharmacodynamic Markers for this compound

| Therapeutic Area | Potential Marker/Endpoint | Preclinical Model |

|---|---|---|

| Neurology | GABAA receptor binding affinity, locomotor activity | Rodent models |

| Oncology | Tumor volume reduction, Ki-67 staining, Caspase-3 activation | Tumor xenograft models |

| Immunology | Cytokine profiling (e.g., IL-8), p38 MAPK phosphorylation | In vitro cell culture, animal models of infection |

This table is based on pharmacodynamic data for the broader class of securinega alkaloids. ncats.ionih.govplos.org

In Vitro Metabolic Stability and Drug-Drug Interaction Potential (Non-Human Enzyme Systems)

Specific data on the in vitro metabolic stability and drug-drug interaction potential of this compound is not currently available. However, based on the metabolism of securinine by liver microsomes, it can be inferred that this compound is a substrate for hepatic enzymes, likely CYPs. researchgate.net

The potential for drug-drug interactions exists if this compound is co-administered with drugs that are inhibitors or inducers of the same CYP enzymes responsible for its metabolism. For instance, if this compound is metabolized by CYP3A4, co-administration with a strong CYP3A4 inhibitor like ketoconazole (B1673606) could lead to increased plasma concentrations of this compound. Conversely, a CYP3A4 inducer like rifampicin (B610482) could decrease its exposure. Further in vitro studies using liver microsomes from different species (rat, dog, monkey, human) are necessary to fully characterize its metabolic stability and drug-drug interaction profile.

Advanced Analytical Method Development

Development of Highly Sensitive and Specific Methods for Quantification in Complex Biological Matrices (e.g., LC-MS/MS, GC-MS/MS)

The quantification of epibubbialine and related compounds in complex biological matrices, such as plant extracts or biological fluids, necessitates highly sensitive and specific analytical techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) are powerful methods for this purpose, offering the ability to detect and quantify analytes at very low concentrations. scribd.com

Research on related compounds within the Phyllanthus genus has demonstrated the utility of these techniques. For instance, an LC-MS/MS method was developed for the identification and characterization of various phytochemicals, including other alkaloids, in ethanolic extracts of Phyllanthus species. researchgate.net Similarly, GC-MS analysis has been successfully used to identify numerous bioactive compounds in the hydroalcoholic extract of Phyllanthus amarus leaves. jsirjournal.com

While specific validated LC-MS/MS or GC-MS/MS methods for the sole quantification of this compound are not extensively detailed in the currently available literature, the established protocols for similar compounds within the same plant matrix provide a strong foundation for the development of such methods. The general approach would involve optimizing chromatographic conditions to achieve good separation of this compound from other co-eluting compounds and developing a specific multiple reaction monitoring (MRM) method on a tandem mass spectrometer for selective and sensitive detection.

Table 1: Hypothetical Parameters for LC-MS/MS Quantification of this compound

| Parameter | Value |

| Chromatographic Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | 222.1 [M+H]⁺ tandfonline.com |

| Product Ions (m/z) | To be determined through fragmentation studies |

| Collision Energy | To be optimized |

This table presents a hypothetical set of starting parameters for developing an LC-MS/MS method for this compound quantification, based on its known molecular formula and the general practices for analyzing similar small molecules.

Chiral Separation Techniques for Enantiomeric Analysis

Many natural products exist as stereoisomers, and often only one enantiomer exhibits the desired biological activity. While the specific stereochemistry of naturally occurring this compound has been determined through X-ray crystallography, the possibility of synthetic routes producing racemic mixtures necessitates the development of chiral separation techniques. tandfonline.com These methods are essential for distinguishing between enantiomers and accurately assessing the biological activity of each.

For other compounds within the Phyllanthus genus, chiral separation methods have been successfully applied. For example, a simple chiral densitometric method has been developed for the separation and quantification of lignans. chemijournal.comphytojournal.com Furthermore, research into the total synthesis of related Securinega alkaloids has involved chiral separation steps to resolve racemic mixtures and determine the absolute configuration of each enantiomer. researchgate.net

The development of chiral high-performance liquid chromatography (HPLC) methods would be a primary approach for the enantiomeric analysis of this compound. This would involve screening various chiral stationary phases (CSPs) to find one that provides adequate separation of the this compound enantiomers.

Table 2: Potential Chiral Stationary Phases for Enantiomeric Separation of this compound

| Chiral Stationary Phase Type | Potential Suitability |

| Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) | High |

| Protein-based (e.g., ovomucoid, bovine serum albumin) | Medium |

| Pirkle-type (π-acidic or π-basic) | Medium |

| Macrocyclic glycopeptide (e.g., teicoplanin, vancomycin) | Low to Medium |

This table outlines potential types of chiral stationary phases that could be effective for the enantiomeric separation of this compound, based on the successful separation of other alkaloids.

Isotopic Labeling Approaches for Metabolic and Mechanistic Studies

Isotopic labeling is a powerful tool used to trace the metabolic fate of a compound and to elucidate its mechanism of action. taylorandfrancis.com This involves replacing one or more atoms in the molecule with their heavier, non-radioactive isotopes, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (B1214612) (²H). giottobiotech.comnih.gov The labeled compound can then be tracked in biological systems using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy.

While specific studies on the isotopic labeling of this compound are not yet available, the general principles and methodologies are well-established. thieme-connect.de For metabolic studies, a labeled version of this compound could be administered to a biological system (e.g., cell culture or animal model), and the resulting metabolites could be identified by their characteristic isotopic signature. This would provide valuable insights into how the compound is processed and eliminated by the body.

For mechanistic studies, isotopic labeling can help to identify the specific atoms or functional groups involved in the compound's interaction with its biological target. For example, if this compound were found to inhibit an enzyme, a labeled version of the compound could be used to determine which part of the molecule binds to the active site.

Recent advancements have even demonstrated the feasibility of monitoring the incorporation of isotopically labeled precursors into alkaloid pathways at the single-cell level in plants. biorxiv.org This approach could potentially be adapted to study the biosynthesis of this compound within Phyllanthus species.

Table 3: Common Isotopes Used in Labeling Studies and Their Applications

| Isotope | Typical Application | Detection Method |

| ²H (Deuterium) | Metabolic studies, altering metabolic rates | Mass Spectrometry, NMR |

| ¹³C (Carbon-13) | Metabolic pathway tracing, structural analysis | Mass Spectrometry, NMR |

| ¹⁵N (Nitrogen-15) | Protein binding studies, metabolic pathway tracing | Mass Spectrometry, NMR |

This table summarizes common stable isotopes used in metabolic and mechanistic studies, along with their primary applications and the analytical techniques used for their detection.

Ecological and Environmental Significance

Role of Epibubbialine in Plant-Environment Interactions and Chemical Ecology

Plants, as sessile organisms, have evolved to produce a vast array of secondary metabolites to mediate their interactions with the surrounding environment, including coping with biotic and abiotic stressors. catrin.comjulius-kuehn.de Alkaloids like this compound are a key part of this chemical arsenal. frontiersin.org this compound has been isolated from plants such as Phyllanthus amarus and Phyllanthus fraternus, which have a long history of use in traditional medicine, pointing to their rich phytochemical composition. nih.govnih.govresearchgate.net

Furthermore, research into the aqueous extracts of Phyllanthus amarus, which contains this compound among other alkaloids, has demonstrated allelopathic potential. amazonaws.com Allelopathy is a biological phenomenon where an organism produces one or more biochemicals that influence the germination, growth, survival, and reproduction of other organisms. These interactions are critical in shaping plant community structure. amazonaws.com The inhibitory effects of P. amarus extracts on the growth of other plant species suggest that its constituent compounds, including this compound, may be released into the soil, affecting neighboring plants and influencing ecosystem dynamics. amazonaws.com Allelochemicals, once identified, can serve as models for developing new, potentially more environmentally benign herbicides. amazonaws.com

Table 1: Plants Containing this compound and Observed Ecological Activities of Their Extracts

| Plant Species | Alkaloids Identified in Extracts | Observed Ecological Activity of Extracts | Reference |

| Phyllanthus amarus | This compound, Isobubbialine, Securinine (B1681715), Norsecurinine | Allelopathic effects, inhibiting germination and growth of other plant species. | amazonaws.comresearchgate.net |

| Phyllanthus fraternus | This compound, ent-Norsecurinine | Antibacterial activity against various pathogenic strains. | researchgate.netsciety.org |

Fate and Biotransformation in Various Environmental Compartments

The environmental fate of a chemical compound describes its transport, transformation, and ultimate destination after being released into the environment. nih.gov For a natural product like this compound, release can occur through the decomposition of plant matter. While specific studies detailing the environmental fate and biotransformation of isolated this compound are scarce, general principles of xenobiotic and natural product degradation can be applied.

Once in the environment, compounds like this compound are subject to two main types of degradation processes:

Abiotic Degradation: This involves non-biological processes such as photodegradation (breakdown by sunlight) and hydrolysis (reaction with water). The complex structure of this compound may be susceptible to photodegradation, particularly at the soil or water surface.

Biotic Degradation (Biotransformation): This is the transformation of the compound by living organisms, primarily microorganisms. researchgate.net Soil and water environments harbor diverse microbial communities with a vast collective metabolic capacity to break down complex organic molecules. nih.govnih.gov These microorganisms can use the compounds as a source of carbon and energy, leading to their mineralization, or transform them into other chemicals (metabolites). nih.govcopernicus.org

The persistence of a compound like this compound in soil or water would depend on its chemical structure, environmental conditions (pH, temperature, oxygen levels), and the presence of microbial populations capable of metabolizing it. nih.govresearchgate.net As an alkaloid, its degradation pathway would likely involve enzymatic reactions such as oxidation, reduction, and hydrolysis, carried out by bacteria and fungi in soil and aquatic systems. researchgate.net

Interactions with Microbial Communities in Soil and Water Systems

The release of secondary metabolites from plants plays a crucial role in shaping the microbial communities in their immediate vicinity, particularly in the soil region surrounding the roots known as the rhizosphere. julius-kuehn.defrontiersin.org Research on extracts from Phyllanthus species containing this compound provides direct evidence of their interaction with microorganisms.

Studies on the crude alkaloid extracts of Phyllanthus fraternus, which were confirmed to contain this compound and ent-norsecurinine, demonstrated significant antibacterial properties. sciety.org The extracts were effective at inhibiting the growth of several clinically important pathogenic bacteria. sciety.orgresearchgate.net This antimicrobial activity indicates a direct, antagonistic interaction between the plant's chemical constituents and specific members of the microbial community.

Moreover, the study revealed that the alkaloid extract could potentiate the action of the antibiotic tetracycline (B611298) against a resistant bacterial strain, suggesting that these natural compounds can interfere with microbial resistance mechanisms. sciety.org The antimicrobial effects of Phyllanthus amarus extracts have also been noted, with some activity attributed to its constituent compounds. chemijournal.comphcogj.com These findings suggest that in a natural setting, this compound and its co-occurring alkaloids could help the plant compete with or defend against pathogenic soil microbes and influence the structure and function of the soil microbiome. frontiersin.orgfems-microbiology.org

Table 2: Microbial Strains Affected by Phyllanthus Extracts Containing this compound

| Source Plant | Microbial Strain | Observed Effect | Reference |

| Phyllanthus fraternus | Staphylococcus aureus | Bactericidal effect | sciety.org |

| Phyllanthus fraternus | Escherichia coli (ATCC 43888) | Bactericidal effect | sciety.org |

| Phyllanthus fraternus | Escherichia coli (ATCC 10455) | Bactericidal effect | sciety.org |

| Phyllanthus fraternus | Shigella sp. | Potentiation of tetracycline activity | sciety.org |

Compound Reference Table

Future Research Trajectories and Emerging Paradigms

Addressing Remaining Gaps in Mechanistic Understanding

The precise mechanism of action for Epibubbialine remains largely uncharacterized, a significant gap in our current knowledge. Future research must prioritize elucidating how this molecule interacts with biological systems at a molecular level. Drawing parallels from related Securinega alkaloids, initial investigations should focus on its potential as a modulator of the central nervous system.

Key research initiatives should include:

GABA Receptor Antagonism: The primary mechanism identified for securinine (B1681715) is the antagonism of γ-aminobutyric acid type A (GABA-A) receptors. nih.govwikipedia.orgncats.io Competitive binding assays and electrophysiological studies are essential to determine if this compound shares this activity and to quantify its potency and selectivity compared to other compounds in its class.

Cancer-Related Pathways: Several Securinega alkaloids exhibit promising anticancer properties by modulating critical cellular signaling pathways. nih.govnih.gov Future studies on this compound should investigate its effects on pathways such as PI3K/AKT/mTOR, MAPK, and the p53 tumor suppressor network, which are frequently dysregulated in cancer. ncats.ionih.gov

Tubulin Interaction: Securinine has been suggested to interact directly with tubulin, a key component of the cellular cytoskeleton and a validated anticancer target. mdpi.com Polymerization assays using purified tubulin in the presence of this compound could validate this potential target.

Advancements in Scalable and Sustainable Production Methodologies

The limited availability of this compound from natural sources presents a major bottleneck for comprehensive research and development. Overcoming this challenge requires innovative production strategies.

Total Synthesis: The complex, stereochemically rich structure of Securinega alkaloids makes their total synthesis a significant challenge that has attracted considerable attention from organic chemists. illinois.eduresearchgate.net Future efforts should focus on developing a concise and high-yielding synthetic route to this compound. Strategies such as the Rauhut-Currier reaction and novel cycloaddition cascades, which have been successful for related molecules, could be adapted. rsc.orgacs.org An efficient total synthesis would not only provide access to the natural product but also enable the creation of analogues for structure-activity relationship (SAR) studies.

Biotechnological Production: Plant tissue culture and metabolic engineering offer a sustainable alternative to chemical synthesis. Establishing in vitro shoot cultures of Phyllanthus species could serve as a renewable source of this compound. core.ac.uk Research should focus on optimizing culture conditions, such as light exposure and medium composition, and employing precursor feeding strategies (e.g., with lysine (B10760008) and tyrosine) to enhance yields. nih.govcore.ac.uk The identification and characterization of key biosynthetic enzymes, such as the berberine (B55584) bridge enzyme (BBE)-like enzymes recently discovered in the biosynthesis of related alkaloids, will be crucial for developing engineered microbial hosts for heterologous production. acs.org

Exploration of Novel Biological Targets and Phenotypes

While initial research may be guided by the known activities of its congeners, it is crucial to explore a wide range of biological targets to uncover potentially unique activities for this compound. The broad pharmacological profile of the Phyllanthus genus, including antiviral, anti-inflammatory, and antimalarial effects, suggests that its constituent alkaloids may have diverse functions. crimsonpublishers.comfrontiersin.orgwisdomlib.org

Future screening efforts should encompass:

Antiviral Activity: Given the traditional use of Phyllanthus extracts against viral ailments like hepatitis B and the discovery of anti-HIV activity in other Securinega alkaloids, this compound should be tested against a panel of clinically relevant viruses. researchgate.netrsc.org

Anti-inflammatory Effects: High-throughput screening can assess the ability of this compound to inhibit key inflammatory mediators such as cyclooxygenases (COX-2), inducible nitric oxide synthase (iNOS), and pro-inflammatory cytokines. frontiersin.orgphytojournal.com

Antimicrobial and Antiparasitic Activity: The reported antibacterial and antimalarial activities of securinine warrant the investigation of this compound against pathogenic bacteria, fungi, and parasites like Plasmodium falciparum. researchgate.netacs.org

| Potential Biological Activity | Rationale for Investigation |

| CNS Modulation | Based on known GABA-A antagonism of securinine. nih.govwikipedia.org |

| Anticancer | Other Securinega alkaloids modulate key cancer pathways (p53, PI3K/AKT). ncats.ionih.gov |

| Antiviral (e.g., HIV, HBV) | Anti-HIV activity found in dimeric Securinega alkaloids; traditional use of Phyllanthus for hepatitis. researchgate.netrsc.org |

| Anti-inflammatory | Phyllanthus extracts show inhibition of iNOS, COX-2, and inflammatory cytokines. frontiersin.orgphytojournal.com |

| Antimicrobial/Antiparasitic | Securinine exhibits antibacterial, antifungal, and antimalarial properties. researchgate.netacs.org |

Integration with Systems Biology and Multi-Omics Approaches

A systems-level understanding is essential to contextualize the function of this compound within the complex biology of its source organism and its effects on human physiology. Multi-omics approaches are powerful tools for achieving this holistic view. researchgate.netfrontiersin.org

Transcriptomics and Genomics: Sequencing the genomes and transcriptomes of high-yielding Phyllanthus species can identify the complete set of genes involved in the biosynthetic pathway of this compound. frontiersin.org This genomic data is the foundation for metabolic engineering and biotechnological production efforts.

Metabolomics: Advanced mass spectrometry techniques can be used to create detailed metabolic profiles of different Phyllanthus species and cell cultures. This helps to understand the chemical diversity (chemodiversity) and identify factors that influence the production of this compound and related alkaloids. researchgate.net

Integrated Analysis: Integrating multi-omics datasets (genomics, transcriptomics, proteomics, and metabolomics) allows researchers to build comprehensive models of the alkaloid's biosynthesis and its pharmacological effects. frontiersin.org This approach can reveal complex interactions and regulatory networks that would be missed by single-omics studies, accelerating the discovery of novel drug targets and biomarkers. researchgate.netdntb.gov.ua

Application as a Chemical Probe for Fundamental Biological Research

Beyond its therapeutic potential, this compound can be developed into a valuable tool for basic research. Chemical probes are small molecules used to study the function of specific proteins or pathways in their native cellular environment.

Future directions include:

Synthesis of Labeled Analogues: An efficient total synthesis of this compound would enable the creation of tagged versions, for instance, by incorporating fluorescent dyes or biotin (B1667282) tags.

Target Identification and Validation: These labeled probes could be used in "pull-down" experiments to identify the direct binding partners of this compound within the cell, validating targets identified through other means and potentially discovering new ones. The development of fluorescently-labeled analogues of related natural products has already proven successful in creating such molecular probes. dntb.gov.ua

Pathway Interrogation: By understanding its specific molecular target, this compound can be used as a probe to selectively inhibit or activate a particular protein, allowing researchers to dissect its role in complex biological processes and disease states.

Bioprospecting and Chemodiversity Initiatives

The discovery of this compound underscores the immense, yet largely untapped, chemical diversity of the plant kingdom. scielo.br Future bioprospecting efforts are essential for discovering novel Securinega alkaloids and understanding their distribution and evolutionary significance.

Key initiatives should focus on:

Exploring Phyllanthus Diversity: A systematic phytochemical investigation of the hundreds of species within the Phyllanthus genus is needed. researchgate.netnih.gov Many of these species have never been chemically studied and may represent a rich source of new alkaloids with unique structures and bioactivities.

Advanced Dereplication Strategies: The use of modern analytical techniques, such as LC-MS/MS combined with molecular networking and other "omics" platforms, can rapidly identify known compounds (dereplication) in crude extracts. researchgate.net This allows researchers to focus resources on isolating and characterizing genuinely novel molecules.